Cypenamine

CAS No.: 6604-06-4

Cat. No.: VC3800364

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6604-06-4 |

|---|---|

| Molecular Formula | C11H15N |

| Molecular Weight | 161.24 g/mol |

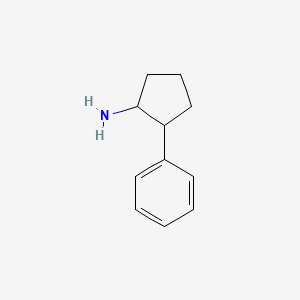

| IUPAC Name | (1S,2R)-2-phenylcyclopentan-1-amine |

| Standard InChI | InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11+/m1/s1 |

| Standard InChI Key | VNGYTYNUZHDMPP-MNOVXSKESA-N |

| Isomeric SMILES | C1C[C@@H]([C@H](C1)N)C2=CC=CC=C2 |

| SMILES | C1CC(C(C1)N)C2=CC=CC=C2 |

| Canonical SMILES | C1CC(C(C1)N)C2=CC=CC=C2 |

Introduction

Chemical Structure and Stereochemical Properties

Cypenamine’s molecular formula is C₁₁H₁₅N, with a molar mass of 161.25 g/mol . The compound features a cyclopentane ring substituted with a phenyl group at the 2-position and an amino group at the 1-position . Its structure includes two stereocenters, resulting in four possible stereoisomers: two enantiomeric pairs of trans- and cis-configurations . The trans-isomer, specifically the racemic mixture of (1R,2S) and (1S,2R) enantiomers, is pharmacologically active, while the cis-isomer exhibits negligible biological activity .

Stereochemical Synthesis and Resolution

The kinetic resolution of racemic trans-cypenamine has been achieved using Candida antarctica lipase B, enabling the isolation of enantiomerically enriched forms. Additionally, asymmetric synthesis via hydroboration-organoborane chemistry, pioneered by Herbert C. Brown, allows for the production of optically pure primary amines, including cypenamine . This method employs isopinocampheylborane derived from α-pinene enantiomers to dictate the chirality of the final product .

Synthesis and Chemical Reactivity

Synthetic Routes

Cypenamine can be synthesized through multiple pathways:

-

Metal-Catalyzed Reactions: Palladium-catalyzed ring-opening of azabicyclic olefins with aryl halides yields high-purity cypenamine.

-

Enzymatic Resolution: Lipase-mediated aminolysis resolves racemic mixtures into enantiomerically pure forms .

-

Hydroboration-Organoborane Chemistry: Asymmetric hydroboration of 1-methylcyclopentene followed by aminolysis produces optically active cypenamine .

Chemical Reactivity

Cypenamine undergoes reactions typical of alicyclic amines, including oxidation, reduction, and nucleophilic substitution. Its reactivity is influenced by stereochemistry, with the trans-isomer demonstrating greater stability and biological activity compared to the cis-isomer .

Pharmacological Effects and Mechanism of Action

Cypenamine’s primary mechanism involves the inhibition of dopamine (DA) and norepinephrine (NE) reuptake, increasing synaptic concentrations of these neurotransmitters . This action mirrors that of classical psychostimulants like amphetamine but with distinct structural and pharmacokinetic profiles .

Neurotransmitter Modulation

-

Dopaminergic Effects: Cypenamine enhances DA signaling in the prefrontal cortex, potentially improving attention and executive function .

-

Noradrenergic Effects: By inhibiting NE reuptake, it increases arousal and alertness, akin to other norepinephrine reuptake inhibitors (NRIs) .

Research Applications and Case Studies

Psychostimulant Research

Cypenamine serves as a tool compound in neuropharmacology to study DA/NE dynamics. For example, microdialysis studies in rats have shown dose-dependent increases in extracellular DA and NE levels following administration .

Cognitive Enhancement

In animal models of ADHD, cypenamine improves attention and reduces impulsivity at doses of 0.4 mg/kg . These effects correlate with enhanced frontal cortical DA release, suggesting potential applications in cognitive disorders .

Stereochemical Influence on Activity

Comparative studies of trans- and cis-cypenamine reveal that the trans-isomer is 3–5 times more potent in behavioral assays, underscoring the importance of stereochemistry in drug design .

Physical and Chemical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume